molecular formula C10H7ClN2O3 B11774504 1-(3-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid

1-(3-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid

Cat. No.: B11774504
M. Wt: 238.63 g/mol
InChI Key: IWZNLTHLMHCNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chlorophenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and hydrazine hydrate.

    Formation of Hydrazone: The reaction of 3-chlorobenzaldehyde with hydrazine hydrate forms a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.

    Hydroxylation and Carboxylation: The final steps involve hydroxylation and carboxylation to introduce the hydroxy and carboxylic acid groups, respectively.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H7ClN2O3/c11-6-2-1-3-7(4-6)13-8(10(15)16)5-9(14)12-13/h1-5H,(H,12,14)(H,15,16)

InChI Key

IWZNLTHLMHCNRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=CC(=O)N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.